Product packaging for C.I. Direct blue 8(Cat. No.:CAS No. 2429-71-2)

C.I. Direct blue 8

Cat. No.: B1201944
CAS No.: 2429-71-2
M. Wt: 758.7 g/mol
InChI Key: ACPKAJPNUOBWGE-UHFFFAOYSA-L
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Description

Historical Trajectories and Evolution of Direct Azo Dye Research

The journey of direct azo dyes, a major class of synthetic colorants, is deeply intertwined with the advancement of organic chemistry. britannica.comekb.eg Azo dyes are characterized by the presence of one or more azo groups (—N=N—) which connect aromatic rings. aithor.com

Early Synthetic Methodologies and Their Academic Significance

The synthesis of azo dyes traditionally involves a two-step process: diazotization and coupling. ekb.egnih.gov The first azo dye was synthesized in 1858 by Peter Griess. aithor.com This discovery paved the way for the rapid expansion of the synthetic dye industry. aithor.com The first direct dye, Congo red, was discovered in 1884 and could dye cotton directly without the need for a mordant. britannica.com This was a significant breakthrough, as natural dyes required mordants, such as metal salts, to bind to fibers like cotton. britannica.com Early research focused on discovering new dye structures with improved properties, such as better fastness to light and washing. britannica.com The academic significance of these early methodologies lies in their contribution to the fundamental understanding of aromatic chemistry and reaction mechanisms.

Evolution of Research Focus: From Dye Synthesis to Environmental Impact and Advanced Applications

While the initial focus of azo dye research was on synthesis and application in the textile industry, the scientific community's attention has progressively shifted towards the environmental implications of these compounds. researchgate.netcdnsciencepub.com The complex aromatic structure of many azo dyes makes them resistant to degradation under natural conditions, leading to their persistence in the environment. researchgate.net This has spurred extensive research into methods for their removal from industrial wastewater. cdnsciencepub.com

In recent years, research has also explored advanced applications of azo dyes beyond their traditional use as colorants. These include their use in high-tech fields such as nonlinear optics, optical data storage, and as molecular photoswitches. ekb.egaithor.com

Academic Importance and Research Justification for C.I. Direct Blue 8 Studies

This compound, also known as Benzo Azurine G, has emerged as a compound of significant academic interest, primarily due to its widespread industrial use and its subsequent environmental presence. ontosight.aiepa.gov Its benzidine-based structure has also raised concerns regarding its potential metabolic products. epa.goveuropa.eu

This compound as a Model Compound in Environmental Remediation Studies

The prevalence of this compound in textile effluents has positioned it as a model compound for investigating the efficacy of various environmental remediation techniques. researchgate.net Researchers utilize this dye to test and optimize processes designed to decolorize and degrade textile wastewater.

Key Research Areas:

Adsorption: Numerous studies have investigated the removal of this compound from aqueous solutions using different adsorbent materials.

Biodegradation: The ability of microorganisms, including bacteria and fungi, to break down the complex structure of this compound is a significant area of research. epa.gov For instance, a bacterial consortium designated as PVN-5 has demonstrated the ability to completely decolorize this compound within 24 hours. ijcmas.com

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis and Fenton-like reactions, are being explored for their potential to mineralize this compound into less harmful substances.

The following table summarizes selected research findings on the remediation of this compound:

Remediation TechniqueOrganism/MaterialEfficiencyReference
BiodegradationBacterial Consortium PVN-595.23% decolorization in 12 hours, complete in 24 hours ijcmas.com

Scholarly Gaps and Future Research Imperatives

Despite the extensive research on this compound, several knowledge gaps remain. A critical area for future investigation is the complete mineralization of the dye and the identification of all intermediate breakdown products. While decolorization is a primary goal, ensuring that the resulting compounds are non-toxic is paramount. Further research is also needed to develop more cost-effective and scalable remediation technologies for industrial applications. The long-term ecological impact of the dye and its degradation byproducts in different environmental compartments also warrants more in-depth study.

Scope and Methodological Paradigms of Research on this compound

The study of this compound employs a wide range of analytical and methodological approaches.

Commonly Used Techniques:

Spectrophotometry: UV-Visible spectrophotometry is widely used to quantify the concentration of the dye in solution and to monitor the progress of decolorization during remediation studies. researchgate.net

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are essential for separating and identifying the dye and its degradation products.

Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the chemical structure of the dye and its metabolites.

Microscopy: Scanning Electron Microscopy (SEM) is employed to characterize the surface morphology of adsorbents used in remediation. researchgate.net

The selection of a particular methodology is dictated by the specific research question, whether it is to understand the fundamental chemistry of the dye, to assess its environmental fate, or to develop effective treatment technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H24N4Na2O10S2 B1201944 C.I. Direct blue 8 CAS No. 2429-71-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N4O10S2.2Na/c1-47-29-15-19(11-13-25(29)35-37-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)39)20-12-14-26(30(16-20)48-2)36-38-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPKAJPNUOBWGE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N4Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6025193
Record name C.I. Direct Blue 8
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Molecular Weight

758.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. direct blue 8 is a bluish-black powder. (NTP, 1992)
Record name C.I. DIRECT BLUE 8
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Solubility

1 to 10 mg/mL at 64 °F (NTP, 1992)
Record name C.I. DIRECT BLUE 8
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CAS No.

2429-71-2
Record name C.I. DIRECT BLUE 8
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Record name C.I. Direct Blue 8
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Record name 1-Naphthalenesulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4-hydroxy-, sodium salt (1:2)
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Record name C.I. Direct Blue 8
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Record name Disodium 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis(4-hydroxynaphthalene-1-sulphonate)
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Record name DIRECT BLUE 8
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Advanced Synthetic Strategies and Structural Modifications for Research Purposes

Chemical Synthesis of C.I. Direct Blue 8: An Academic Perspective

From an academic standpoint, the synthesis of this compound, a disazo dye, is a classic example of aromatic chemistry involving diazotization and azo coupling reactions. The established manufacturing method involves the double diazotization of 3,3'-Dimethoxybenzidine, which is then coupled with two equivalents of 4-Hydroxynaphthalene-1-sulfonic acid. worlddyevariety.com This process creates the characteristic extended conjugated system responsible for the dye's blue color. nih.gov

The general synthesis of azo dyes is a two-step process. nih.gov The first step is diazotization, where a primary aromatic amine is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. nih.govevitachem.com The second step is the coupling reaction, where the electrophilic diazonium salt reacts with a nucleophilic coupling component, such as a phenol (B47542) or naphthol derivative, to form the azo bond (-N=N-). nih.govevitachem.com In the case of this compound, the diamine (3,3'-dimethoxybenzidine) is diazotized at both amine groups, and this tetrazo compound then couples with the naphthol derivative. worlddyevariety.com

The formation of the azo bond is an electrophilic aromatic substitution reaction. The diazonium ion (Ar-N₂⁺) acts as the electrophile, attacking the electron-rich coupling component. nih.gov For direct dyes like this compound, the coupling component is typically a naphthol derivative containing electron-donating groups such as hydroxyl (-OH) and amino (-NH₂) groups, which activate the aromatic ring for electrophilic attack. canada.cascientifictemper.com

The reaction mechanism proceeds as follows:

Diazotization : The primary aromatic amine (in this case, each amino group on 3,3'-dimethoxybenzidine) reacts with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C) to form a highly reactive diazonium salt. ekb.eg Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. evitachem.comekb.eg

Azo Coupling : The diazonium salt then reacts with the coupling component (4-Hydroxynaphthalene-1-sulfonic acid). The electrophilic diazonium ion attacks the electron-rich position on the naphthol ring, leading to the formation of the azo linkage (-N=N-). evitachem.com This reaction is sensitive to pH; coupling to phenols is typically carried out under weakly alkaline conditions, while coupling to amines is done in weakly acidic conditions.

Azo compounds can exist in two tautomeric forms: the azo form (-N=N-) and the hydrazone form (=N-NH-). canada.ca The equilibrium between these two forms can be influenced by the solvent and the specific substituents on the aromatic rings. This tautomerism is a key factor in determining the final color and properties of the dye. canada.ca

For research purposes, optimizing the synthesis of this compound focuses on maximizing yield, ensuring high purity, and achieving reproducible results on a smaller scale than industrial production. Key parameters that are critical for successful synthesis include temperature, pH, and reaction time. evitachem.com

Optimization studies would systematically vary these parameters to determine their effect on the reaction outcome. For instance, while industrial processes are well-established, research applications might require slight structural variations or labeling, necessitating a re-optimization of the synthesis.

A hypothetical optimization study for the research-scale synthesis of this compound might investigate the following parameters:

ParameterRange StudiedRationalePotential Impact on Outcome
Diazotization Temperature 0 - 10 °CThe diazonium salt is thermally unstable and can decompose at higher temperatures, reducing yield. evitachem.comekb.egLower temperatures (0-5 °C) are expected to yield a more stable diazonium intermediate and higher final product yield.
Coupling Reaction pH 7 - 10The nucleophilicity of the coupling component (naphthol) is pH-dependent. Alkaline conditions are needed to deprotonate the hydroxyl group, activating it for coupling. nih.govAn optimal pH is required to ensure efficient coupling without promoting side reactions or decomposition of the diazonium salt.
Reactant Molar Ratio 1:1.8 to 1:2.2 (Diamine:Coupler)Stoichiometry affects reaction completion and can influence the formation of byproducts.A slight excess of the coupling component may drive the reaction to completion, but a large excess could complicate purification.
Reaction Time 1 - 6 hoursSufficient time is needed for the reaction to go to completion.Monitoring the reaction (e.g., by TLC or spectroscopy) can determine the optimal time to maximize yield and minimize byproduct formation. researchgate.netasianpubs.org

These studies are essential for adapting the synthesis for academic research, where high purity is often more critical than bulk yield.

Mechanistic Pathways of Azo Bond Formation in Direct Dyes

Derivatization and Functionalization of this compound for Enhanced Research Applications

The basic structure of this compound can be chemically modified to create derivatives with tailored properties for specific research applications. copernicus.orgresearchgate.net This process, known as derivatization or functionalization, involves adding new functional groups or altering existing ones to change the molecule's solubility, reactivity, or spectroscopic properties.

This compound is already water-soluble due to the presence of two sodium sulfonate (-SO₃Na) groups in its structure. worlddyevariety.com These groups are highly effective at rendering azo dyes soluble in aqueous media. tandfonline.com The sulfonic acid group improves solubility through strong ion-dipole interactions with water and its ability to act as both a hydrogen bond donor and acceptor. tandfonline.com

For specialized research applications, the solubility and solution behavior can be further tuned by introducing additional or different solubilizing groups. The number and position of these groups can significantly affect the dye's properties. tandfonline.com

Solubilizing GroupMethod of IntroductionImpact on Solution Behavior
Additional Sulfonic Acid (-SO₃H) Sulfonation of the aromatic rings.Increases water solubility across a wide pH range. mdpi.com Can cause shifts in the absorption spectrum (color). tandfonline.com
Carboxylic Acid (-COOH) Oxidation of methyl groups or coupling with carboxylated intermediates.Provides pH-dependent water solubility; the dye is soluble at neutral to high pH but less soluble in acidic conditions. mdpi.com
Hydroxyl (-OH) Coupling with polyhydroxylated aromatic compounds.Can increase water solubility and provides sites for hydrogen bonding or further derivatization. researchgate.net
Polyethylene Glycol (PEG) Chains Covalent attachment to existing functional groups (e.g., hydroxyls).Significantly enhances aqueous solubility and can improve biocompatibility for biological applications.

Functionalizing this compound with specific reactive groups allows for its integration into more complex systems like polymers, nanoparticles, or sensor arrays. This modification transforms the dye from a simple colorant into a functional component of a material.

One approach is to introduce reactive groups that can form covalent bonds with a substrate. For example, introducing a terminal alkyne or azide (B81097) group would allow the dye to be "clicked" onto a polymer backbone or a nanoparticle surface using copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). This provides a stable and specific attachment.

Another application is in the development of chemical sensors. The chromophore of this compound is sensitive to its local chemical environment. By modifying the dye to selectively bind to a target analyte (e.g., a metal ion or a biomolecule), its color or fluorescence properties could change upon binding, forming the basis of a colorimetric or fluorescent sensor. For example, the related dye Chicago Sky Blue 6B has been identified as an inhibitor of the vesicular glutamate (B1630785) transporter, demonstrating that these dye structures can be tailored for specific biological targets. glpbio.com

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact and improve safety. Research in this area focuses on several key aspects:

Use of Safer Starting Materials : A primary goal in modern dye chemistry is to replace hazardous starting materials. While this compound is derived from 3,3'-dimethoxybenzidine, research into azo dyes often seeks alternatives to any benzidine-based compounds due to the carcinogenicity of the parent compound, benzidine (B372746). researchgate.net Synthesizing dyes from non-carcinogenic amines is a major focus of green dye research. researchgate.net

Alternative Reaction Pathways : Developing new synthetic methods that avoid harsh conditions or toxic reagents is a core principle of green chemistry. For azo compounds, research has explored the direct oxidation of aromatic amines using clean oxidants like molecular oxygen, which is a more atom-economical and greener alternative to the traditional diazotization process that uses nitrous acid. mdpi.com Another green approach involves using hydrazine (B178648) hydrate (B1144303) as a dinitrogen source. mdpi.com

Use of Safer Solvents : The synthesis of this compound and other direct dyes often uses water as a solvent, which is considered a green solvent. mdpi.com Research continues to explore ways to minimize or eliminate the use of organic solvents in purification steps.

Catalysis : The use of catalysts can enable more efficient reactions under milder conditions. Research into catalytic methods for azo bond formation could lead to syntheses with higher yields and lower energy consumption. mdpi.com

By embracing these principles, the research community is working to develop next-generation synthetic routes for dyes like this compound that are not only efficient but also environmentally benign.

Environmental Fate and Remediation Methodologies: an In Depth Research Analysis

Degradation Pathways and Mechanistic Studies of C.I. Direct Blue 8 in Environmental Matrices

The widespread use of synthetic dyes, such as the azo dye this compound, in industries like textiles and paper leads to their release into wastewater, posing significant environmental challenges. biomedres.us These dyes are often chemically stable and resistant to conventional wastewater treatment methods. biomedres.usmdpi.com Consequently, research has focused on developing effective remediation technologies to degrade these complex organic pollutants. This analysis delves into the scientific research on the degradation pathways of this compound, examining both photocatalytic and biological methods.

Photocatalytic Degradation Research

Photocatalysis, an advanced oxidation process (AOP), is a promising technique for breaking down highly toxic and resistant organic compounds into less harmful substances. biomedres.us The process utilizes a semiconductor photocatalyst, which, upon irradiation with light, generates highly reactive species like hydroxyl radicals (•OH) that can oxidize and mineralize dye molecules. mdpi.commdpi.com While specific studies on this compound are limited, extensive research on other direct blue dyes provides a strong framework for understanding its potential photocatalytic degradation.

To improve the efficiency of photocatalysis, researchers have focused on modifying semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO). biomedres.usscirp.org A primary strategy involves doping the photocatalyst with metal or non-metal ions to enhance its photoactivity. frontiersin.orgsemanticscholar.org Doping can retard the rapid recombination of electron-hole pairs, which is a major limitation in photocatalysis, and can extend the catalyst's light absorption into the visible spectrum. frontiersin.orgfrontiersin.org

Several doping strategies have been explored for the degradation of various direct blue dyes:

Lanthanide Doping: A study on the photocatalytic degradation of Direct Blue 53 (DB53) found that doping TiO₂ with different lanthanide ions significantly impacted the catalyst's surface properties and efficiency. biomedres.us Gd-TiO₂ (Gadolinium-doped TiO₂) was identified as the most effective, achieving the highest dye removal due to superior surface characteristics. biomedres.us

Silver (Ag) Doping: Silver is a highly effective dopant that can create a Schottky barrier at the TiO₂ interface, which enhances the separation of electrons and holes. frontiersin.orgfrontiersin.org Catechin-functionalized Ag-doped TiO₂ nanoparticles have shown significantly enhanced photocatalytic degradation of methylene (B1212753) blue, with 5% Ag-TiO₂NPs achieving 91% degradation. frontiersin.org

Iron (Fe) Doping: Fe-doped TiO₂ has been successfully used to degrade Direct Blue 199 from industrial wastewater under both UV light and direct sunlight. biomedres.us Similarly, doping ZnO with CoFe₂O₄ was shown to increase its photoactivity for dye degradation. biomedres.us

Other Dopants: Researchers have also investigated the use of copper (Cu) to enhance the photocatalytic performance of materials like Ce₂Zr₂O₇, achieving 96% degradation of methylene blue within 50 minutes under visible light. nih.gov

These studies collectively demonstrate that modifying photocatalysts through doping is a powerful strategy to boost the degradation efficiency of complex dyes, a principle that is directly applicable to this compound. biomedres.ussemanticscholar.org

Table 1: Examples of Doped Photocatalysts for Direct Dye Degradation This table is interactive. You can sort and filter the data.

Dye Photocatalyst Dopant Light Source Degradation Efficiency Reference
Direct Blue 53 TiO₂ Gadolinium (Gd) UV High biomedres.us
Direct Blue 199 TiO₂ Iron (Fe) UV / Sunlight Not specified biomedres.us
Direct Blue 71 CuFeO₂/ZnO Copper (Cu), Iron (Fe) Visible Light Confirmed Mineralization biomedres.us
Methylene Blue Ce₂Zr₂O₇ Copper (Cu) Visible Light 96% in 50 min nih.gov

Understanding the reaction kinetics is crucial for optimizing the photocatalytic degradation process. Research has consistently shown that the photocatalytic degradation of various dyes, including direct blue dyes, can be effectively described by pseudo-first-order kinetics. biomedres.usmdpi.comscirp.orgiwaponline.com

This model is often represented by the Langmuir-Hinshelwood model, which relates the degradation rate to the concentration of the pollutant on the catalyst surface. scirp.org The pseudo-first-order relationship is typically observed as a linear plot of the natural logarithm of the concentration ratio (ln(C₀/C)) against irradiation time. scirp.org

A study on the degradation of Direct Blue 1 (DB1) using TiO₂ photocatalysis confirmed that the process follows a pseudo-first-order kinetic model. mdpi.com The researchers determined the reaction rate constants under various conditions. For instance, using TiO₂ irradiated with a 10 kGy e-beam, the degradation rate constant was 0.0742 min⁻¹, an increase of 12.3% compared to non-irradiated TiO₂ (0.0661 min⁻¹). mdpi.com Similarly, the degradation of C.I. Basic Blue 41 with TiO₂ nanoparticles also followed pseudo-first-order kinetics. scirp.org This kinetic behavior suggests that the reaction rate is directly proportional to the dye concentration at a constant catalyst load and light intensity. scirp.org

Table 2: Kinetic Data for Photocatalytic Degradation of Direct Dyes This table is interactive. You can sort and filter the data.

Dye Photocatalyst Kinetic Model Rate Constant (k) Conditions Reference
Direct Blue 1 TiO₂ (non-irradiated) Pseudo-first-order 0.0661 min⁻¹ 50 mg/L dye, 200 mg/L TiO₂, pH 2.5 mdpi.com
Direct Blue 1 TiO₂ (10 kGy irradiated) Pseudo-first-order 0.0742 min⁻¹ 50 mg/L dye, 200 mg/L TiO₂, pH 2.5 mdpi.com
C.I. Basic Blue 41 TiO₂ Pseudo-first-order Not specified Decreasing dye concentration was linearly related to irradiation time. scirp.org

The degradation of azo dyes like this compound involves the breakdown of the molecule into smaller, less complex compounds. The most vulnerable part of an azo dye molecule is the azo linkage (–N=N–). scbt.com Reductive cleavage of this bond is considered a primary degradation pathway, which results in the formation of various aromatic amines. scbt.com

For example, in a study on the degradation of the related dye C.I. Direct Blue 15, the initial step was the cleavage of the azo bonds, leading to the formation of intermediates such as 1-amino-8-naphthol and 3,3'-dimethylbenzidine. mdpi.com These intermediates were then further broken down into smaller molecules like anti-pentenoic acid and phenol (B47542), which are expected to eventually mineralize into CO₂ and H₂O through a series of oxidation reactions. mdpi.com Given the structural similarities among direct blue dyes, it is plausible that the degradation of this compound would proceed through a similar pathway involving the cleavage of its azo bonds to form corresponding aromatic amines, which are then further oxidized.

Kinetic Modeling of Photocatalytic Processes

Biodegradation and Bioremediation Research

Bioremediation offers an environmentally friendly and cost-effective alternative for treating dye-containing wastewater. sjp.ac.lk This approach utilizes the metabolic capabilities of microorganisms such as bacteria, fungi, and algae to decolorize and degrade dye molecules. epa.gov

The core mechanism of microbial dye decolorization, particularly for azo dyes, involves enzymes that break the chromophoric azo bonds. uminho.pt This breakdown typically occurs under anaerobic or anoxic conditions, where azoreductase enzymes cleave the –N=N– linkage, resulting in the formation of colorless aromatic amines. uminho.pt These amines may then be further degraded, sometimes under aerobic conditions. frontiersin.org

Several studies have demonstrated the potential of microbial consortia and individual strains to decolorize this compound and other direct dyes.

A bacterial consortium designated PVN-5, containing three distinct isolates, showed high efficiency in decolorizing this compound. It achieved 95.23% decolorization within 12 hours and complete decolorization in 24 hours at an initial dye concentration of 100 mg/L. ijcmas.com This was significantly faster than the individual isolates. ijcmas.com

Fungi from the genus Aspergillus have also been used for bioremediation. Aspergillus niger was able to degrade Direct Blue 71 by up to 84% after 10 days of incubation. potopk.com.pl

In research on C.I. Direct Blue 201, native bacterial strains including Alcaligenes faecalis, Micrococcus luteus, and Staphylococcus warneri achieved complete decolorization within 60, 64, and 72 hours, respectively. tci-thaijo.org

The rate of microbial decolorization is influenced by several factors, including the initial dye concentration, pH, temperature, and the presence of co-substrates. uminho.ptfrontiersin.orgtci-thaijo.org Generally, an increase in dye concentration can lead to a decrease in decolorization efficiency due to the toxic effects of the dye on the microorganisms. uminho.pt

Table 3: Microbial Decolorization of C.I. Direct Blue Dyes This table is interactive. You can sort and filter the data.

Dye Microorganism(s) Incubation Time Decolorization % Key Conditions Reference
This compound Bacterial Consortium PVN-5 12 hours 95.23% 100 mg/L dye, 37°C, pH 7.0 ijcmas.com
This compound Bacterial Consortium PVN-5 24 hours 100% 100 mg/L dye, 37°C, pH 7.0 ijcmas.com
C.I. Direct Blue 71 Aspergillus niger 10 days up to 84% Static culture, 25°C potopk.com.pl
C.I. Direct Blue 201 Alcaligenes faecalis 60 hours 100% Static, 28°C, pH 7-9 tci-thaijo.org
C.I. Direct Blue 201 Micrococcus luteus 64 hours 100% Static, 28°C, pH 7-9 tci-thaijo.org
C.I. Direct Blue 201 Staphylococcus warneri 72 hours 100% Static, 28°C, pH 7-9 tci-thaijo.org
Enzymatic Degradation Studies (e.g., Azoreductase, Laccase)
Role of Microbial Consortia and Genetic Engineering in Enhanced Bioremediation

To improve the efficiency of bioremediation, researchers have explored the use of microbial consortia and genetically engineered microorganisms.

Microbial Consortia: Mixed microbial cultures often exhibit enhanced degradation capabilities compared to pure strains. mdpi.comworldwidejournals.comresearchgate.net This is attributed to synergistic interactions where different species may attack the dye molecule at various points or utilize the metabolic byproducts of other organisms. nih.govworldwidejournals.com A consortium can lead to more complete mineralization of the dye. mdpi.com For example, a microbial consortium demonstrated the ability to decolorize and detoxify Direct Blue-15. worldwidejournals.com

Genetic Engineering: Modern biotechnology offers tools to enhance the bioremediation potential of microorganisms. uminho.pt This involves the transfer of genes encoding for specific degradative enzymes, such as azoreductase, into host organisms like Escherichia coli. tandfonline.comworldwidejournals.commbl.or.kr Such genetically engineered microorganisms have shown a higher capacity for decolorizing direct dyes like C.I. Direct Blue 71. tandfonline.comworldwidejournals.com

Identification of Biodegradation Metabolites and Pathways

Under anaerobic conditions, the initial step in the biodegradation of C.I. Direct Blue 15 is the reductive cleavage of the azo bonds, leading to the formation of 3,3'-dimethoxybenzidine. iarc.fr Further degradation of these aromatic amines can occur under aerobic conditions. nih.gov A proposed degradation pathway for C.I. Direct Blue 15 using iron-carbon micro-electrolysis coupled with H₂O₂ involves the initial breaking of the azo bonds to form intermediates like 1-amino-8-naphthol. mdpi.com

Table 3: Potential Biodegradation Metabolites of a Related Dye (C.I. Direct Blue 15)

Parent CompoundDegradation MethodIdentified Metabolites
C.I. Direct Blue 15Anaerobic sludge3,3'-dimethoxybenzidine. iarc.fr
C.I. Direct Blue 15Iron-carbon micro-electrolysis + H₂O₂1-amino-8-naphthol and other aromatic amines. mdpi.comresearchgate.net

Adsorption Mechanisms and Material Science Applications for Removal

Adsorption is a widely used physicochemical method for removing dyes from wastewater due to its efficiency and the availability of a wide range of adsorbent materials. ijnrd.org

Development of Novel Adsorbents from Sustainable Sources

There is a growing interest in developing low-cost and sustainable adsorbents from waste materials. ijnrd.orgnih.govncsu.edu

Agricultural Wastes: Materials like manioc husk, olive mill solid wastes, and palm oil agriculture waste have been successfully converted into activated carbon or other types of adsorbents. ncsu.eduunirioja.esmdpi.com For example, activated carbon derived from manioc husk showed effective removal of Direct Blue 86. unirioja.es

Biopolymers: Chitosan (B1678972), derived from crustacean shells, has been investigated as a biosorbent for dyes like Direct Blue 78. mdpi.commdpi.com

Industrial Byproducts: Water treatment residuals (post-coagulation sludge) have been used as adsorbents for dyes like Direct Red 81. deswater.com

Natural Materials: Pine needles and eggshells are other examples of biomass that can be processed into sustainable adsorbents. mdpi.comacs.org

Table 4: Examples of Novel Adsorbents from Sustainable Sources

Adsorbent MaterialSourceTarget Dye Example
Activated CarbonManioc HuskDirect Blue 86. unirioja.es
Chitosan BeadsCrustacean ShellsDirect Blue 78. mdpi.com
EggshellFood WasteDirect Blue 78. mdpi.com
Modified BentoniteNatural ClayDirect Blue 1. ukwms.ac.id
Modified Palm Kernel ShellPalm Oil WasteReactive Black 5. ncsu.edu
Adsorption Isotherms and Kinetic Models for this compound

To understand and optimize the adsorption process, experimental data are often fitted to various isotherm and kinetic models.

Adsorption Isotherms: These models describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the dye concentration remaining in the solution at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.comukwms.ac.id It is often used to determine the maximum adsorption capacity (q_max) of an adsorbent. mdpi.commdpi.com

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and multilayer adsorption. mdpi.commdpi.com

Temkin Isotherm: This model considers the effect of adsorbent-adsorbate interactions on the heat of adsorption. mdpi.com

Adsorption Kinetics: These models describe the rate of dye uptake by the adsorbent.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of available active sites. mdpi.com

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comdeswater.comukwms.ac.id This model has been found to be a good fit for the adsorption of various direct dyes onto different adsorbents. mdpi.comdeswater.comukwms.ac.id

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps. mdpi.com

Table 5: Common Adsorption Isotherm and Kinetic Models

Model TypeModel NameKey Assumption/Parameter
IsothermLangmuirMonolayer adsorption, maximum adsorption capacity (q_max). mdpi.comukwms.ac.id
IsothermFreundlichHeterogeneous surface, multilayer adsorption. mdpi.commdpi.com
IsothermTemkinAdsorbent-adsorbate interactions affect the heat of adsorption. mdpi.com
KineticPseudo-First-OrderRate is proportional to available sites. mdpi.com
KineticPseudo-Second-OrderChemisorption is the rate-limiting step. mdpi.comdeswater.com
KineticIntraparticle DiffusionDescribes diffusion mechanism. mdpi.com
Surface Interactions and Mechanistic Elucidation of Adsorption

The adsorption of this compound onto various materials involves a combination of physical and chemical interactions. The specific mechanisms are influenced by factors such as the adsorbent's surface chemistry, the solution's pH, and the presence of other substances.

On activated carbon derived from manioc husk, the adsorption of a similar direct dye, DB-86, is significantly affected by pH. unirioja.es The adsorption capacity decreases as the pH increases, which can be attributed to interactions between the functional groups on the adsorbent surface and the sulfonate groups of the dye. unirioja.es At a pH below 3.1, the surface of the activated carbon carries a positive charge, which enhances the adsorption of the negatively charged dye molecules. unirioja.es Even at basic pH levels, adsorption still occurs, suggesting the involvement of van der Waals forces and hydrogen bonds. unirioja.es

Studies on the adsorption of C.I. Direct Black 80 on Zygophyllum gaetulum stem powder indicate a rapid initial adsorption phase, primarily governed by physical interactions like hydrogen bonds between the dye and the hydroxyl groups in cellulose (B213188) and hemicellulose. nih.gov This is followed by a slower phase where chemical interactions may play a role. nih.gov The maximum adsorption capacity in this system was found to be 163.23 mg/g, with π-π stacking interactions from lignin (B12514952) also contributing to the process. nih.gov

The adsorption of C.I. Direct Blue 78 onto chitosan-NaOH and β-cyclodextrin-epichlorohydrin polymers involves surface exchange reactions where the dye molecules diffuse into the polymer matrix. mdpi.com Inside the polymer, inclusion complexes, hydrogen bonds, or hydrophobic interactions can occur. mdpi.com The process is described as chemisorption or chemical adsorption. mdpi.com The pH of the medium is a critical factor, as the protonation of the primary amino groups of chitosan in acidic conditions allows for strong electrostatic attraction with anionic dyes. scirp.org

The nature of the adsorbent surface significantly influences the adsorption mechanism. For instance, the adsorption of Direct Blue 71 on mixed silica-alumina oxide is attributed to the presence of various functional groups and oxygen bridges on the surface, which change depending on the solution's pH. umcs.pl The interaction between the anionic dye and the positively charged surface sites leads to an increase in the solid surface charge density. researchgate.net

The mechanism of adsorption can also be elucidated by studying desorption. If a dye can be desorbed using distilled water, it suggests that the bonding to the sorbent is weak. sphinxsai.com

Table: Adsorption Mechanisms of C.I. Direct Dyes on Various Adsorbents

Electrochemical and Advanced Oxidation Processes (AOPs) in Degradation Research

Electrochemical methods and Advanced Oxidation Processes (AOPs) are effective for the degradation of this compound and similar dyes. These technologies utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down the complex dye molecules.

Iron-carbon micro-electrolysis (ICME) is a promising technology for treating wastewater containing dyes like C.I. Direct Blue 15. researchgate.net This process creates a micro-galvanic cell system between iron and carbon, leading to pollutant removal through redox reactions, adsorption, and co-precipitation. researchgate.net When coupled with hydrogen peroxide (H₂O₂), the ICME process is enhanced, functioning as a Fenton-like system. mdpi.com

In a study on C.I. Direct Blue 15, the combination of ICME with H₂O₂ resulted in a 98% decolorization and a 40% removal of total organic carbon (TOC) under optimal conditions (Fe/C ratio of 2:1, pH 3, 60-minute reaction time, and staged addition of H₂O₂). mdpi.comnih.gov The degradation primarily occurs through the attack of the azo bond (–N=N–) by hydrogen atoms ([H]) and hydroxyl radicals (•OH). mdpi.com This initial cleavage breaks the dye molecule into smaller intermediates, such as 1-amino-8-naphthol and 3,3′-dimethylbenzidine, which are then further oxidized. mdpi.com

The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with H₂O₂, is a well-established AOP for dye degradation. The efficiency of this process is highly dependent on parameters like the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution. researchgate.net For the degradation of Direct Blue 71, optimal conditions were found to be a pH of 3.0, a Fe²⁺ concentration of 3 mg/L, and an H₂O₂ concentration of 125 mg/L, achieving 94% color removal and 50.7% COD removal. researchgate.net Using zero-valent iron (ZVI) in a Fenton-like process for Direct Blue 71 degradation also proved effective, with 100% decolorization achieved within 20 minutes under optimal conditions. pjoes.com

Ozonation is another powerful AOP for the degradation of direct dyes. Ozone (O₃) can directly attack the chromophoric groups of the dye molecule, leading to decolorization. scispace.com For C.I. Direct Blue 106, ozonation led to the degradation of the oxazine (B8389632) groups in the dye structure. scispace.com The process can also be combined with UV irradiation (UV/O₃) to enhance the generation of hydroxyl radicals. icrc.ac.ir

The UV/H₂O₂ process is also a highly effective method for dye degradation. In this process, UV light cleaves H₂O₂ molecules to produce hydroxyl radicals. researchgate.net For C.I. Direct Blue 199, this process achieved 90% decolorization and 74% TOC removal under optimized conditions. researchgate.net The efficiency of the UV/H₂O₂ process is influenced by the initial dye concentration, H₂O₂ dosage, UV dosage, and pH. researchgate.net A sequential process of ozonation followed by UV/H₂O₂ has been shown to be particularly effective for treating dyehouse effluent containing C.I. Direct Blue 199, rapidly removing both color and TOC. nih.gov

The degradation of C.I. Direct Blue dyes often follows specific kinetic models. For instance, the degradation of C.I. Direct Blue 15 using iron-carbon micro-electrolysis coupled with H₂O₂ was found to follow first-order reaction kinetics. mdpi.comnih.gov Similarly, the decolorization kinetics of C.I. Direct Blue 108 in activated oxygen bleach systems also followed a first-order model. researchgate.net In contrast, the adsorption of many direct dyes, a key step in some remediation processes, often fits a pseudo-second-order kinetic model. unirioja.esmdpi.comresearchgate.net

Mineralization refers to the complete conversion of organic pollutants into inorganic substances like carbon dioxide, water, and mineral acids. While many AOPs can achieve high levels of decolorization, complete mineralization is often more challenging. For example, in the degradation of C.I. Direct Blue 15 with ICME-H₂O₂, while decolorization reached 98%, the TOC removal was 40%, indicating that some organic intermediates remained in the solution. mdpi.comnih.gov Similarly, for C.I. Direct Blue 106 treated with ozonation, a significant reduction in Chemical Oxygen Demand (COD) and TOC was observed, but complete mineralization was not achieved within the treatment time. scispace.com The degradation of C.I. Direct Blue 199 with the UV/H₂O₂ process resulted in 74% TOC removal, showing a substantial degree of mineralization. researchgate.net

Table: Degradation and Mineralization of C.I. Direct Dyes by AOPs

Ozonation and UV/H2O2 Applications in Research

Environmental Impact Pathways of this compound from an Ecotoxicological Perspective

The release of this compound and other synthetic dyes into the environment raises significant ecotoxicological concerns. ontosight.ai These dyes are often persistent and can have detrimental effects on aquatic ecosystems.

The presence of dyes like this compound in water bodies can cause severe ecological disruptions. The coloration of the water reduces light penetration, which in turn inhibits the photosynthesis of aquatic flora. nih.gov This can lead to a decrease in dissolved oxygen levels, impacting the entire aquatic food web. nih.gov

Many synthetic dyes, including azo dyes, are not easily biodegradable under normal environmental conditions. nih.gov Some direct dyes and their degradation by-products can be toxic. scispace.com For example, azo dyes can break down into toxic amines. scispace.com While some studies suggest that the by-products of direct dyes may be less toxic than those of reactive dyes due to the absence of heavy metals, they still pose an environmental risk. scispace.com

Toxicity tests using organisms like Daphnia magna are employed to assess the environmental impact of dye-containing wastewater. scispace.com A study on the ozonation of C.I. Direct Blue 106 showed that while the treatment reduced the color and organic load, the toxicity of the treated water, as measured by the inhibition of Daphnia magna, actually increased slightly. scispace.com This highlights the importance of evaluating not just the parent dye compound but also its degradation products.

The Canadian government has identified certain benzidine-based dyes, which are structurally related to some direct dyes, as having effects of concern on health. canada.ca This underscores the potential long-term health and environmental risks associated with this class of compounds.

Studies on Persistence and Recalcitrance in Aquatic Systems

The environmental persistence of synthetic dyes such as this compound is a significant concern due to their widespread use and potential for release into aquatic ecosystems. epa.govontosight.ai As a member of the disazo class of dyes, this compound possesses a complex aromatic structure that contributes to its stability and, consequently, its recalcitrance to degradation. worlddyevariety.comscispace.com Research into its behavior in aquatic environments focuses on its resistance to various degradation pathways, including microbial breakdown, hydrolysis, and photolysis.

Detailed quantitative studies specifically on the persistence of this compound are limited in publicly available literature. However, extensive research on the class of azo direct dyes provides a strong basis for understanding its likely environmental fate. Azo direct dyes are generally soluble in water, which allows them to remain in the water column for considerable periods before potentially partitioning to sediments. canada.cafishersci.se

A key feature of these dyes is their designed stability against microbial attack and light, which is essential for their industrial application but also makes them inherently persistent in the environment. mst.dk Empirical and modeled data for the class of azo direct dyes indicate that they are expected to biodegrade very slowly under aerobic conditions. canada.ca This resistance to aerobic breakdown is a primary factor in their classification as persistent substances in water, sediment, and soil. canada.ca Hydrolysis is generally not considered to be a significant degradation mechanism for azo dyes under typical environmental pH ranges. mst.dk Similarly, despite having chromophores that absorb visible and UV light, photolysis is not regarded as a major degradation pathway due to their high photolytic stability. mst.dk

In contrast to their recalcitrance in aerobic environments, azo dyes show susceptibility to degradation under anaerobic conditions. canada.camst.dk In anoxic environments, such as those found in some sediments, the azo bond (–N=N–) can be cleaved through a reductive process. canada.ca This primary biodegradation step results in the decolorization of the dye and the formation of constituent aromatic amines. canada.camst.dk Studies on analogous direct dyes have demonstrated this phenomenon; for example, Direct Blue 1* and Direct Blue 14* showed over 90% degradation in anaerobic sediment-water systems, with half-lives ranging from 2 to 16 days. mst.dk

Fungal treatment has also been explored as a method for breaking down these complex dyes. While not specific to this compound, a study on the related C.I. Direct Blue 71 found that certain fungi could effectively decolorize the dye. potopk.com.pl The fungus Aspergillus candidus was able to reduce the concentration of Direct Blue 71 by 84% over a 10-day period. potopk.com.pl

The following tables summarize research findings on the degradation of analogous direct blue dyes, illustrating the typical persistence and potential degradation pathways for this class of compounds.

Table 1: Anaerobic Degradation of Analogous Direct Azo Dyes This table presents data from studies on direct dyes structurally related to this compound, demonstrating their behavior in anaerobic aquatic systems.

Compound NameSystemDegradation ResultHalf-Life (t½)Source
Direct Blue 1Anaerobic Sediment-Water>90%2 - 16 days mst.dk
Direct Blue 14Anaerobic Sediment-Water>90%2 - 16 days mst.dk

Table 2: Fungal Biodegradation of C.I. Direct Blue 71 This table shows the results of a study on the decolorization of a related direct blue dye by different fungal species, indicating the potential for bioremediation.

Fungal SpeciesDyeDecolorization % (after 10 days)Source
Aspergillus candidusDirect Blue 7184% potopk.com.pl
Aspergillus iizukaeDirect Blue 71Not specified potopk.com.pl
Aspergillus nigerDirect Blue 71Not specified potopk.com.pl

Advanced Analytical Methodologies for C.i. Direct Blue 8 Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of complex mixtures, enabling the separation and quantification of individual components. In the context of C.I. Direct Blue 8 research, several chromatographic techniques are pivotal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for accurately determining the concentration of the dye in various matrices.

Method development often involves optimizing several parameters to achieve a good separation with symmetrical peaks. A common approach is reversed-phase HPLC (RP-HPLC) utilizing a C18 column. bioline.org.br The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile. bioline.org.br For instance, a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and a mixture of methanol-acetonitrile has been successfully used for the separation of synthetic dyes. bioline.org.br Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate a wide range of compounds. bioline.org.br

Detection is commonly performed using a UV-Visible or a photodiode array (PDA) detector set at the maximum absorption wavelength (λmax) of the dye. najah.edufda.gov For this compound, the λmax is in the visible region of the electromagnetic spectrum. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. najah.edu Some studies have utilized multiple wavelengths for the simultaneous analysis of different dyes. fda.gov

Table 1: Illustrative HPLC Method Parameters for Azo Dye Analysis

ParameterConditionSource
Column C18 bioline.org.br
Mobile Phase Gradient of ammonium acetate buffer, methanol, and acetonitrile bioline.org.br
Detection UV-Vis or PDA Detector najah.edufda.gov
Injection Volume 5 µL labrulez.com
Flow Rate 0.6 - 1.0 mL/min labrulez.comsielc.com

This table presents a generalized summary of typical HPLC conditions and is not specific to a single published method.

Gas Chromatography–Mass Spectrometry (GC-MS) for Metabolite Identification

While this compound itself is not suitable for direct GC analysis due to its low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying its degradation products and metabolites, which are often more volatile. epa.gov The degradation of azo dyes can lead to the formation of various aromatic amines, some of which are carcinogenic. nih.gov

Prior to GC-MS analysis, a sample preparation step is usually required to extract the metabolites from the aqueous matrix and, if necessary, derivatize them to increase their volatility and thermal stability. nih.gov Liquid-liquid extraction with a solvent like dichloromethane (B109758) is a common method. doi.org

The extracted and concentrated sample is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the column. doi.org The separated components then enter the mass spectrometer, which provides detailed mass spectra. These spectra serve as a "molecular fingerprint," allowing for the identification of the compounds by comparing them to spectral libraries (e.g., NIST) or through interpretation of the fragmentation patterns. frontiersin.org The retention time in the chromatogram provides an additional layer of identification. researchgate.net

Table 2: Example of Identified Degradation Products of a Similar Azo Dye (C.I. Direct Red 31) by GC-MS

Retention Time (min)Identified CompoundMolecular Formula
11.65Intermediate-
16.52Intermediate-
18.62Intermediate-
24.48Intermediate-
26.18Intermediate-
27.59Intermediate-
34.05Intermediate-

Source: Adapted from a study on the electrochemical degradation of C.I. Direct Red 31. doi.org The specific intermediates for this compound would differ.

Gel Permeation Chromatography for Molecular Weight Distribution Analysis of Degradation Products

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. researchgate.netwikipedia.org It is particularly useful for analyzing the molecular weight distribution of polymers and their degradation products. filab.fr In the context of this compound, GPC can be employed to monitor the changes in the molecular size of the dye as it undergoes degradation, providing insights into the breakdown of the large dye molecule into smaller fragments. filab.fr

In GPC, the sample is dissolved in an appropriate solvent and passed through a column packed with a porous gel. wikipedia.org Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. researchgate.net The molecular weight distribution of the sample can be determined by calibrating the column with standards of known molecular weights, such as polystyrene or pullulan. wikipedia.orgknauer.net

Spectroscopic Characterization Techniques in Mechanistic Studies

Spectroscopic techniques are fundamental in studying the mechanisms of this compound degradation by providing information about the changes in its chemical structure and concentration over time.

UV-Visible Spectroscopy for Decolorization and Concentration Monitoring

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and effective technique for monitoring the decolorization of dye solutions and determining the concentration of this compound. unirioja.esthermofisher.com The color of the dye is due to its ability to absorb light in the visible region of the electromagnetic spectrum. thermofisher.com this compound typically exhibits a strong absorption peak at a specific wavelength (λmax) in the visible range. thermofisher.com

The decolorization process can be monitored by measuring the decrease in the absorbance at this λmax over time. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the dye, allowing for quantitative analysis. mdpi.com A standard calibration curve of absorbance versus known dye concentrations is typically prepared to determine the concentration of unknown samples. mdpi.com The complete disappearance of the peak in the visible region indicates the cleavage of the chromophoric group, which is responsible for the color.

Table 3: Maximum Absorption Wavelengths (λmax) of Selected Direct Dyes

Dyeλmax (nm)Source
Direct Blue 71586 thermofisher.com
Direct Red 81512 thermofisher.com
Direct Yellow 27400 thermofisher.com
C.I. Direct Blue 15602 mdpi.com

This table provides examples of λmax for different direct dyes to illustrate the range of absorption in the visible spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the study of this compound degradation, FTIR is used to analyze the changes in the chemical structure of the dye molecule as it breaks down. mdpi.com By comparing the FTIR spectra of the dye before and after a degradation treatment, researchers can identify the disappearance of certain functional groups and the appearance of new ones, providing evidence for the degradation pathway. mdpi.com

The FTIR spectrum shows absorption bands at specific wavenumbers that correspond to the vibrations of different chemical bonds. For an azo dye like this compound, characteristic peaks would include those for N=N (azo bond), aromatic C=C, S=O (sulfonate groups), and O-H or N-H bonds. mdpi.comscienceworldjournal.org The disappearance or reduction in the intensity of the azo bond peak, for example, would be a clear indication of the cleavage of this bond during degradation. mdpi.com The appearance of new peaks could signify the formation of intermediate or final degradation products. niscpr.res.in

Table 4: General FTIR Characteristic Bands for Azo Dyes

Wavenumber (cm⁻¹)Functional GroupSource
3400 - 3309-OH and –NH stretching scienceworldjournal.org
2800 - 3000N–H and CH-aromatic stretching mdpi.com
1700S=O of sulfites mdpi.com
1640 - 1460C=C in aromatic rings attached to N=N mdpi.com
1458 - 1411-N=N- (azo group) stretching scienceworldjournal.org
1382 - 1049–C-N stretching scienceworldjournal.org
1141 - 1010–S=O stretching scienceworldjournal.org

This table provides a general overview of characteristic FTIR bands and is not exhaustive for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the detailed molecular structure of organic compounds like this compound. ox.ac.ukmdpi.comuoa.gr By exploiting the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ox.ac.uknih.gov

For a molecule as intricate as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural elucidation.

¹H NMR: This experiment identifies the different types of protons (hydrogen atoms) in the molecule and their relative numbers. The chemical shifts of the proton signals provide clues about their electronic environment (e.g., aromatic, aliphatic, near electron-withdrawing groups). ox.ac.uk Coupling patterns between adjacent protons (spin-spin coupling) reveal the connectivity of the carbon skeleton.

¹³C NMR: This technique provides a spectrum of the carbon atoms in the molecule. It is particularly useful for identifying non-protonated carbons, such as those in carbonyl groups or at the center of the azo linkages. ox.ac.uk

2D NMR Techniques: For complex structures, 2D NMR is indispensable.

COSY (Correlation Spectroscopy): Maps the correlations between coupled protons, helping to trace out spin systems and identify connected fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is critical for connecting the different fragments of the molecule and confirming the positions of substituents and the azo linkages. ox.ac.uk

Table 1: Expected NMR Data for this compound Structural Confirmation

NMR Technique Information Gained Relevance to this compound
¹H NMRProton chemical shifts, integration (proton count), and coupling constants.Differentiates aromatic protons on the naphthalene (B1677914) and benzene (B151609) rings, and protons of the methoxy (B1213986) groups.
¹³C NMRCarbon chemical shifts.Identifies all unique carbon environments, including the aromatic carbons, methoxy carbons, and carbons bonded to nitrogen and sulfur.
COSY¹H-¹H correlations.Establishes the connectivity of protons within each aromatic ring system.
HSQC/HMQC¹H-¹³C one-bond correlations.Assigns specific protons to their directly attached carbon atoms.
HMBC¹H-¹³C long-range (2-3 bond) correlations.Crucial for linking the naphthalene and methoxy-substituted phenyl rings across the azo bridges and confirming the overall molecular framework. ox.ac.uk

Mass Spectrometry (MS) for Degradation Product Identification

Mass spectrometry (MS) is a vital analytical tool for identifying the products formed during the degradation of this compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). researchgate.net This technique is particularly effective when coupled with a separation method like gas chromatography (GC) or liquid chromatography (LC).

In the context of this compound, degradation can occur through various processes such as photocatalysis, electrochemical oxidation, or biodegradation. These processes break down the large dye molecule into smaller, often more mobile, and potentially toxic intermediates.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a preferred method for analyzing the degradation of water-soluble dyes like this compound. LC separates the complex mixture of degradation products, which are then introduced into the mass spectrometer. The initial MS scan provides the molecular weights of the various components. In tandem MS (MS/MS), specific ions are selected and fragmented to produce a characteristic pattern of daughter ions. upce.cz This fragmentation pattern provides structural information that is crucial for identifying the unknown degradation products. researchgate.net

GC-MS: Gas chromatography-mass spectrometry can be used to identify volatile or semi-volatile degradation products. doi.org However, many of the degradation products of sulfonated azo dyes are non-volatile, making LC-MS a more broadly applicable technique.

Table 2: Potential Degradation Products of this compound and their Detection by MS

Potential Degradation Product Formation Mechanism Analytical Approach
Aromatic amines (e.g., derivatives of o-dianisidine)Reductive cleavage of the azo bondLC-MS/MS to identify the specific amine structures based on their mass and fragmentation patterns.
Naphthalenic and phenolic compoundsCleavage of the azo bond and further oxidationLC-MS/MS for identification of hydroxylated and sulfonated aromatic intermediates.
Smaller organic acids and aldehydesRing opening of the aromatic structuresGC-MS after derivatization, or LC-MS for non-volatile acidic products. doi.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. thermofisher.comeag.comthermofisher.com It is particularly useful for studying the interaction of this compound with solid surfaces, such as adsorbents or catalysts used in remediation processes.

XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical (oxidation) state. eag.comresearchgate.net

In research involving this compound, XPS can be used to:

Confirm the adsorption of the dye onto a material's surface by detecting the elements present in the dye (e.g., nitrogen, sulfur) that are not in the adsorbent itself.

Investigate the chemical interactions between the dye and the surface. For example, shifts in the binding energies of N 1s or S 2p electrons can indicate the formation of chemical bonds or changes in the chemical environment upon adsorption.

Analyze the surface chemistry of catalysts used for dye degradation, providing insights into the catalytic mechanism. mdpi.com

Table 3: Application of XPS in this compound Research

XPS Analysis Information Provided Example Application
Survey ScanElemental composition of the surface.Detecting C, N, O, S, and Na on the surface of an adsorbent after exposure to a this compound solution.
High-Resolution N 1s ScanChemical states of nitrogen.Differentiating between azo (-N=N-) nitrogen and other nitrogen species that may form during surface interactions or degradation.
High-Resolution S 2p ScanChemical states of sulfur.Confirming the presence of the sulfonate groups (-SO₃⁻) on the surface and monitoring any chemical changes to these groups.
High-Resolution C 1s ScanCarbon bonding environments (e.g., C-C, C-O, C-N).Characterizing the carbon structure of the adsorbed dye and the underlying substrate. mdpi.com

Electrochemical Methods for Detection and Degradation Monitoring

Electrochemical methods offer a sensitive, rapid, and often cost-effective approach for both the detection of this compound and for monitoring its degradation in real-time. rsc.orgmdpi.com These techniques are based on measuring the electrical response (e.g., current or potential) that occurs when the dye molecule undergoes an oxidation or reduction reaction at an electrode surface.

Voltammetric Techniques: Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly used. rsc.orgacs.org A potential is applied to a working electrode and the resulting current is measured. This compound, with its electroactive azo groups and phenolic moieties, can be oxidized or reduced, producing a characteristic peak in the voltammogram. The position of the peak is indicative of the dye, and the height of the peak is proportional to its concentration.

Sensor Development: To improve sensitivity and selectivity, the working electrode is often modified with nanomaterials, polymers, or other chemical agents that can enhance the electrochemical response of the dye. rsc.org

Degradation Monitoring: Electrochemical sensors are particularly well-suited for monitoring degradation processes. acs.orgiosrjournals.org As the dye molecule is broken down, its electrochemical signal decreases. By taking measurements at different time intervals during a degradation experiment (e.g., photocatalytic or electrochemical degradation), a kinetic profile of the dye's disappearance can be constructed. acs.org This allows for the rapid assessment of the efficiency of a given treatment method. doi.org

Table 4: Electrochemical Techniques for this compound Analysis

Technique Principle Application for this compound
Cyclic Voltammetry (CV)The potential is swept in both forward and reverse directions, providing information on the redox processes.Investigating the electrochemical behavior of the dye, determining its oxidation and reduction potentials, and studying the reversibility of the electrode reactions.
Square Wave Voltammetry (SWV)A potential waveform consisting of a square wave superimposed on a staircase potential is applied, resulting in high sensitivity.Quantitative determination of this compound at low concentrations. rsc.org
AmperometryA constant potential is applied, and the current is measured as a function of time.Real-time monitoring of the concentration change during a degradation process.

Theoretical and Computational Studies on C.i. Direct Blue 8

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Molecular Geometry and Azo Bond Stability

No specific DFT studies on the molecular geometry and azo bond stability of C.I. Direct Blue 8 were found in the available literature. Such studies would be crucial in understanding the molecule's structural conformation and the energetic stability of its characteristic azo linkages (-N=N-), which are often the primary sites for metabolic cleavage during biodegradation.

Molecular Dynamics Simulations of Dye-Material Interactions

Adsorption Mechanisms at Atomic and Molecular Levels

There is a lack of specific molecular dynamics simulation studies that detail the adsorption mechanisms of this compound onto various surfaces at an atomic or molecular level. These simulations would provide valuable insights into the non-covalent interactions, such as van der Waals forces and hydrogen bonding, that govern its binding to materials like activated carbon, clays, or biomass, which are commonly used in wastewater treatment.

Interactions with Enzyme Active Sites in Biodegradation Models

No computational models or molecular dynamics simulations illustrating the interaction of this compound with the active sites of enzymes, such as azoreductases, were identified. These studies are fundamental to understanding the enzymatic degradation pathways and the specific molecular recognitions required for the breakdown of the dye.

Predictive Modeling of Environmental Fate and Transport

Specific predictive models, such as QSARs, for the environmental fate and transport of this compound are not described in the available research. These models are essential for forecasting the dye's persistence, mobility, and potential for bioaccumulation in various environmental compartments.

Advanced Applications and Functionalization of C.i. Direct Blue 8 Beyond Traditional Dyeing

C.I. Direct Blue 8 in Sensor Development and Sensing Mechanisms

The unique chemical structure and properties of this compound and related azo dyes have prompted research into their application in sensor technology. These applications extend beyond simple colorimetric indicators to more complex chemo- and biosensing systems for environmental monitoring.

Chemo- and Biosensors for Environmental Monitoring

The detection of various pollutants and biologically relevant molecules is a critical aspect of environmental monitoring. Azo dyes, including compounds structurally related to this compound, are being explored as recognition elements in chemo- and biosensors. These sensors can provide direct conversion of a biological or chemical event into a measurable electronic signal. worlddyevariety.comuzh.ch The development of these sensors is crucial for creating fast, sensitive, and selective analytical tools for applications in medical diagnostics and environmental analysis. mdpi.com

The core of this application lies in the interaction between the dye molecule and the target analyte. This interaction can trigger a change in the dye's properties, such as its color or electrochemical behavior, which can then be detected. For instance, research has been conducted on the degradation of dyes like Direct Blue 15 using iron-carbon micro-electrolysis (ICME), demonstrating the electrochemical reactivity of these compounds. researchgate.net In one study, this system achieved 98% decolorization and 40% total organic carbon removal within 60 minutes under specific conditions. researchgate.net This reactivity highlights the potential for these dyes to be used in sensors that detect substances through redox reactions.

Optical and Electrochemical Sensing Principles

Both optical and electrochemical principles are employed in sensors utilizing dyes like this compound. mdpi.org

Optical Sensing: This method relies on changes in the light-absorbing or emitting properties of the dye upon interaction with an analyte. acs.org Techniques like fluorescence spectroscopy can be used to detect these changes, offering high sensitivity. acs.org The interaction can lead to either quenching (turn-off) or enhancement (turn-on) of the fluorescence signal. acs.org

Electrochemical Sensing: These sensors measure changes in electrical properties. brjac.com.br The fundamental components of an electrochemical sensor are a working electrode, a reference electrode, and a counter electrode. mdpi.org The working electrode is where the chemical reaction involving the analyte and the dye occurs, leading to a measurable signal in the form of current (amperometric), potential (potentiometric), or impedance. mdpi.orgbrjac.com.br The choice of electrode material, which can include gold, platinum, or carbon, is critical for sensor performance. mdpi.org Advanced techniques like cyclic voltammetry and impedance spectroscopy are used to study and optimize these sensors. uzh.ch The direct conversion of a biological event to an electronic signal is a key advantage of electrochemical biosensors. uzh.ch

Integration into Advanced Materials and Nanocomposites

The incorporation of this compound and similar dyes into advanced materials and nanocomposites opens up new avenues for functional materials with applications in environmental remediation and energy.

This compound as a Component in Photocatalytic Systems

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and light to degrade organic pollutants. mdpi.com Dyes like this compound can play a role in these systems. Research has shown that TiO2-based nanocomposites can effectively remove various dyes, including C.I. Direct Blue 78, from water under UV light. mdpi.com The dye itself can be the target of degradation, or it can act as a photosensitizer, absorbing light and transferring energy to the catalyst to enhance its activity.

Studies have investigated the photocatalytic degradation of similar azo dyes, such as Reactive Black 8, using a UV/TiO2/H2O2 system. raco.cat The efficiency of this degradation is influenced by factors like the initial dye concentration, the amount of photocatalyst, and the pH of the solution. raco.cat For instance, optimal conditions for the decolorization of Reactive Black 8 were found to be a TiO2 concentration of 1.59 g/L and a pH of 5.5, achieving 96.1% decolorization in 60 minutes. raco.cat Similarly, the degradation of Direct Blue 1 has been studied using TiO2 irradiated with an e-beam, demonstrating the potential of these advanced oxidation processes. mdpi.com

Table 1: Research Findings on Photocatalytic Degradation of Azo Dyes

Dye Photocatalytic System Key Findings
C.I. Direct Blue 78 TiO2/hydrogel nanocomposites Colloidal TiO2 could completely remove the dye. mdpi.com
Reactive Black 8 UV/TiO2/H2O2 96.1% decolorization and 78.6% degradation in 60 minutes under optimal conditions. raco.cat
Direct Blue 15 Iron-carbon micro-electrolysis (ICME) 98% decolorization and 40% TOC removal in 60 minutes. researchgate.net
Direct Blue 1 TiO2 irradiated with e-beam The photocatalytic power of TiO2 varies slightly with the irradiation dose. mdpi.com
Direct Blue 71 Fe-doped layered double hydroxides Effective for adsorption and degradation of the dye. mdpi.com

Dye-Sensitized Materials for Energy Applications (research focus on dye properties)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that mimics photosynthesis to convert sunlight into electrical energy. rsc.org These cells utilize a dye adsorbed onto a mesoporous semiconductor to absorb light and generate electrons. rsc.org While much of the research focuses on ruthenium-based and other organic dyes, the fundamental principles are relevant to understanding the potential role of dyes like this compound. dyenamo.seresearchgate.net

The key properties of a dye for DSSC applications include:

Broad Absorption Spectrum: The ability to absorb light over a wide range of wavelengths.

Efficient Electron Injection: The excited dye must efficiently inject electrons into the conduction band of the semiconductor (commonly TiO2). researchgate.net

Good Stability: The dye must be stable under illumination and electrochemical processes. dyenamo.se

Research in this area is focused on designing new organic dyes with high power conversion efficiencies. For example, some organic dyes, in combination with copper-based electrolytes, have shown excellent performance for indoor light harvesting. dyenamo.se The development of bifacial DSSCs, which can capture light from both sides, further enhances their potential for various applications. researchgate.net The aesthetic quality of dyes, such as the sapphire blue color of the R6 dye, is also a consideration for applications like building-integrated photovoltaics. dyenamo.se

Research on Biological Staining Mechanisms (excluding clinical human trials)

This compound and other direct dyes are used in histology and microscopy for staining and enhancing the visibility of cellular components. scribd.com The staining mechanism primarily relies on non-covalent interactions between the dye molecules and the tissue components.

The interaction mechanisms can be physical, involving absorption or precipitation of the dye within the tissue, or more commonly, chemical, involving the formation of bonds between the dye and the tissue. conicet.gov.ar For direct dyes, which are typically anionic, the primary binding force is ionic bonding with cationic (basic) components of the cell, such as proteins. The strength of this staining can be influenced by factors like pH and salt concentration. conicet.gov.ar At low salt concentrations, the staining is enhanced, while at high concentrations, there is competition between the dye and the salt, which inhibits staining. conicet.gov.ar While covalent bonds are less common, they are very strong and are not typically broken by standard histological procedures. conicet.gov.ar

Interactions with Cellular Components at a Fundamental Level

The utility of this compound in biological applications stems from its molecular structure and the resulting physicochemical properties that govern its interactions with cellular macromolecules. As a member of the benzidine-based azo dye family, its binding mechanisms are multifactorial and can be leveraged for specific targeting and staining within a cellular context. epa.gov

The primary modes of interaction are driven by non-covalent forces. The large, planar aromatic surfaces of the dye molecule facilitate van der Waals forces and hydrophobic interactions with nonpolar regions of biomolecules like proteins and lipids. The molecule also possesses groups capable of forming hydrogen bonds , which contribute to the stability of its binding to tissue components. researchgate.net

Crucially, the presence of two sodium sulfonate (-SO₃Na) groups imparts water solubility and provides negatively charged sites. nih.gov This allows for strong ionic or electrostatic interactions with positively charged groups on proteins, such as the amine groups in lysine (B10760008) and arginine residues. evitachem.com This electrostatic attraction is a primary mechanism for the "direct" staining of biological materials, as it does not require a mordant to bind to tissues. cymitquimica.com The delocalization of these charges across the large molecule influences the strength and specificity of these ionic bonds. researchgate.net

Furthermore, the planar geometry and conjugated system of disazo dyes suggest a potential for interaction with nucleic acids. While specific studies on this compound are limited, related azo dyes have been shown to interact with DNA, sometimes forming adducts that can interfere with normal cellular processes. This interaction is of significant interest for understanding the biological activity of this class of compounds.

Table 1: Summary of this compound Interactions with Cellular Components

Interaction TypeMolecular BasisTarget Cellular Components
Ionic Bonding Electrostatic attraction between the dye's negative sulfonate groups and positive sites on macromolecules.Proteins (e.g., collagen, serum albumin), Polysaccharides.
Hydrogen Bonding Interaction between hydrogen bond donor/acceptor groups on the dye and cellular structures. researchgate.netProteins, Nucleic Acids, Glycoproteins.
Van der Waals / Hydrophobic Interactions Attraction between the large, nonpolar aromatic rings of the dye and hydrophobic regions of biomolecules. researchgate.netLipid membranes, Hydrophobic pockets in proteins.
Potential DNA Interaction Intercalation or groove binding due to the planar aromatic structure of the dye.DNA, RNA.

Development of New Diagnostic Tools (research focus)

The ability of this compound to bind selectively to biological structures has made it a compound of interest for the development of new diagnostic tools and stains. ontosight.ai Although its application is not as widespread as more characterized dyes, ongoing research into functionalized molecules and novel sensing platforms highlights its potential.

Histological and Cytological Staining

The most direct application of this compound's binding properties is in histological staining . epa.gov Its affinity for proteins makes it a candidate for staining specific tissue components, similar to how other direct dyes like Direct Red 80 and Direct Blue 71 are used to stain proteins on membranes and in tissue sections for analysis. sigmaaldrich.com The development of staining protocols using this compound could enable the visualization of particular structures or the detection of pathological protein aggregates, for example, in the study of amyloidosis, where structurally similar dyes are employed.

Biosensor Development

Modern diagnostic research is increasingly focused on biosensors for the rapid and sensitive detection of biomarkers. nih.gov The core principle of a biosensor involves a biological recognition element linked to a transducer that converts the binding event into a measurable signal. This compound can function as a signaling component in such systems.

Functionalization of the dye molecule is a key strategy to enhance its utility. By chemically modifying the dye, it can be linked to specific bioreceptors like antibodies or nucleic acid probes. This creates a targeted probe where the dye acts as a label. The binding of the bioreceptor to its target analyte could induce a change in the dye's optical properties (e.g., a color shift or change in fluorescence), which can be detected and quantified. This approach is fundamental to various diagnostic assays, including ELISA and other immunoassays. cymitquimica.com

Research in this area focuses on leveraging the inherent properties of dyes for signal generation. For instance, the change in the dye's absorption spectrum upon binding to a target protein could form the basis of a colorimetric sensor. While specific biosensors incorporating this compound are still an emerging area of research, the foundational principles and the known reactivity of the dye provide a strong basis for future development. researchgate.net

Table 2: Potential Diagnostic Applications of this compound

Diagnostic ApplicationPrinciple of OperationResearch Focus
Specialized Histological Stain Selective binding to specific proteins or carbohydrates in tissue sections, enabling visualization via light microscopy.Development of protocols for staining specific pathological markers (e.g., protein deposits, extracellular matrix components).
Colorimetric Biosensors Change in the visible absorption spectrum of the dye upon binding to a target analyte.Designing systems where analyte concentration correlates with a measurable color change.
Fluorescent Probes Functionalization of the dye to act as a fluorescent label for antibodies or other targeting molecules.Creating targeted imaging agents for detecting specific cells or biomarkers in research and clinical samples. nih.gov
Component in Immunoassays Use as a label in techniques like Western Blotting or ELISA to detect antigen-antibody interactions. sigmaaldrich.comOptimizing dye-conjugate stability and signal intensity for sensitive and reliable assay performance.

Policy, Regulatory Frameworks, and Sustainability in C.i. Direct Blue 8 Research

Academic Studies on Environmental Regulations and Their Efficacy

The hazardous nature of certain azo dyes, which can break down to release carcinogenic aromatic amines, has prompted significant regulatory action globally. epa.gov These regulations have, in turn, spurred academic and industrial research into understanding their impact and developing compliant dyeing technologies.

Impact of Legislative Frameworks on Dye Research and Development

Legislative frameworks such as the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) have been pivotal in steering research and development away from hazardous dyes. rewe-group.comdergipark.org.tr REACH, for instance, restricts the use of azo dyes that can release any of 22 specified carcinogenic aromatic amines, including benzidine (B372746), in products that come into direct and prolonged contact with human skin. epa.govrewe-group.com The concentration limit for these amines is set at 30 ppm in the finished article. rewe-group.com This has directly impacted the market for benzidine-based dyes like C.I. Direct Blue 8 and has driven research towards the synthesis of alternative direct dyes based on non-carcinogenic amines. lgu.edu.pklgu.edu.pk

Research efforts have focused on developing new dye structures that mimic the desirable properties of benzidine-based dyes, such as color and fastness, without the associated carcinogenicity. lgu.edu.pk For example, studies have explored the use of 4,4'-diaminodiphenylamine-2'-sulphonic acid as a safer alternative to benzidine in synthesizing direct dyes. lgu.edu.pklgu.edu.pk These new dyes have shown promising results, exhibiting good to excellent wash fastness and moderate to good light and perspiration fastness on materials like cotton and leather. lgu.edu.pk The need to comply with regulations has also fostered research into advanced analytical methods for detecting restricted amines in textiles.

The push for regulation is not just a European phenomenon. Other countries and regions are also implementing stricter controls on textile wastewater discharge, compelling industries to adopt more effective treatment methods. waterandwastewater.com This has led to a shift from centralized wastewater treatment to on-site treatment at the industrial source, further influencing research into decentralized and efficient dye removal technologies. esemag.com

Comparative Regulatory Analyses Across Jurisdictions

A comparative analysis of regulations across different jurisdictions reveals a varied landscape in the control of azo dyes. The European Union has one of the most stringent and comprehensive regulatory frameworks under REACH. uark.edu This legislation not only restricts specific hazardous substances but also requires the registration of chemicals produced or imported in quantities over a certain tonnage, promoting a greater understanding of their potential risks. dergipark.org.tr

In contrast, the United States does not have specific federal regulations for azo dyes in textiles, although some aromatic amines derived from them are restricted. uark.edu This has led to a more fragmented regulatory environment, with some states, like New York, establishing their own lists of high-priority chemicals in children's products, which include dyes metabolized to 3,3'-dimethoxybenzidine, the parent compound of this compound. ny.gov

Other nations, such as Canada, have also taken steps to address the risks of benzidine-based substances. canada.ca India was the first country in Asia to regulate certain synthetic dyes, including some azo dyes, with restrictions that mirror those in the EU's REACH regulation. ijrar.org This global trend towards stricter chemical management policies highlights a growing international consensus on the need to mitigate the risks associated with hazardous dyes.

The following table provides a snapshot of the different regulatory approaches to azo dyes in key jurisdictions:

JurisdictionRegulationKey Provisions
European Union REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)Restricts azo dyes that cleave to 22 specific carcinogenic aromatic amines above 30 ppm in textiles and leather goods. epa.govrewe-group.com Requires registration of chemicals. dergipark.org.tr
United States No specific federal regulation for azo dyes in textiles.Some aromatic amines from azo dyes are restricted. uark.edu State-level regulations exist, such as New York's list of high-priority chemicals in children's products. ny.gov
Canada Canadian Environmental Protection Act (CEPA)Addresses certain aromatic azo and benzidine-based substances with health effects of concern. canada.ca
India National regulations on synthetic colorants.Regulates 112 synthetic colors, including azo dyes, with restrictions similar to REACH. ijrar.org

Sustainable Development Goals (SDGs) and this compound Research

The United Nations' Sustainable Development Goals (SDGs) provide a broad framework that indirectly influences research related to this compound and the broader dye industry. The goals concerning clean water and sanitation (SDG 6), responsible consumption and production (SDG 12), and life below water (SDG 14) are particularly relevant.

Research on Green Synthesis and Eco-Friendly Production

In alignment with the principles of green chemistry and sustainable development, a significant area of research is the development of eco-friendly synthesis routes for dyes. For this compound, which is traditionally synthesized using the carcinogen benzidine, research has focused on finding safer alternatives. lgu.edu.pklgu.edu.pk Studies have demonstrated the successful synthesis of direct dyes using non-carcinogenic diamines, which exhibit comparable dyeing properties. lgu.edu.pk

The broader research into "green" dyeing processes also includes the exploration of natural dyes as sustainable alternatives to synthetic ones. researchgate.net While natural dyes currently face challenges in terms of cost and standardization for commercial use, ongoing research aims to improve their performance and viability. ijrar.orgresearchgate.net The development of multifunctional fabrics, for instance, has explored the use of silver nanoparticles to impart antimicrobial properties to cotton fabrics dyed with direct dyes, including this compound, showcasing an approach that combines traditional dyeing with modern, sustainable technologies. researchgate.net

Circular Economy Principles in Dye Waste Management Research

The concept of a circular economy, which emphasizes waste minimization and resource recovery, is increasingly being applied to dye wastewater management. Research in this area focuses on moving beyond simple degradation to methods that can recover and reuse materials.

Advanced oxidation processes (AOPs) are a key area of investigation for treating wastewater containing dyes like this compound and its analogues. continental.edu.pemdpi.comnih.govresearchgate.net These techniques, including ozonation, UV/H₂O₂, and Fenton-like processes, can effectively decolorize and mineralize dye molecules, breaking them down into less harmful substances like CO₂ and H₂O. mdpi.comnih.gov Research has shown that combining different AOPs, such as ozonation followed by UV/H₂O₂, can significantly improve the removal of both color and total organic carbon (TOC) from dye bath effluents. nih.gov

Bioremediation offers another promising avenue for sustainable dye waste treatment. ijcmas.comnih.gov This approach uses microorganisms, such as bacteria and fungi, to break down dye molecules. ijcmas.compotopk.com.pl Studies have identified bacterial consortia capable of completely decolorizing this compound, demonstrating the potential for biological treatment methods. ijcmas.com Research has also explored the use of low-cost agricultural waste, like wheat bran, as a medium for the biodegradation of benzidine-based dyes, which aligns with circular economy principles by valorizing waste streams. nih.gov

Furthermore, adsorption techniques using various materials are being investigated for dye removal. While effective, a key challenge is the management of the resulting sludge and the potential for the adsorbed dyes to be released back into the environment. nih.gov

The table below summarizes key research findings in the sustainable treatment of wastewater containing this compound and similar dyes:

Treatment MethodTarget DyeKey Findings
Advanced Oxidation Process (Iron-Carbon Micro-Electrolysis + H₂O₂) C.I. Direct Blue 15Achieved 98% decolorization and 40% TOC removal. The degradation pathway involved the breakdown of the dye into simpler, less harmful compounds. mdpi.com
Advanced Oxidation Process (Ozonation and UV/H₂O₂) C.I. Direct Blue 199A sequential process of ozonation followed by UV/H₂O₂ proved effective for both color and TOC removal. nih.gov
Bioremediation (Bacterial Consortium PVN-5) This compoundComplete decolorization was achieved within 24 hours. ijcmas.com
Bioremediation (Fungal) C.I. Direct Blue 71Fungi of the Aspergillus genus achieved up to 84% degradation after 10 days. potopk.com.pl

Future Research Directions and Emerging Paradigms for C.i. Direct Blue 8

Integration of Artificial Intelligence and Machine Learning in Dye Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize research into C.I. Direct Blue 8, moving beyond current uses in color matching to address complex environmental and toxicological questions. acs.orgrsc.org Future research will increasingly use AI to accelerate the discovery and optimization of solutions for the challenges posed by this dye.

Predictive modeling represents a significant frontier. ML algorithms, such as Gaussian process regression (GPR), support vector regression (SVR), and artificial neural networks (ANNs), are being developed to forecast the efficiency of various degradation processes. bohrium.comresearchgate.net For instance, models can be trained on experimental data to predict the decolorization efficiency of this compound under different conditions in advanced oxidation or bioremediation systems. researchgate.netmdpi.com This allows for the rapid optimization of parameters like pH, catalyst concentration, and reaction time, reducing the need for extensive, time-consuming laboratory experiments. bohrium.comnih.gov

A crucial area of future research is the use of AI for toxicity prediction. nih.gov In silico toxicological models can predict the potential mutagenicity, carcinogenicity, and ecotoxicity of this compound and its various transformation products based on their chemical structures. immunocure.us By integrating Quantitative Structure-Activity Relationship (QSAR) techniques, AI can screen for potentially hazardous byproducts formed during degradation, providing a critical early-warning system that guides the development of safer remediation technologies. nih.govimmunocure.us Furthermore, AI can help elucidate complex degradation pathways by analyzing data from techniques like mass spectrometry to identify intermediate compounds and predict subsequent breakdown steps. nih.gov This computational approach accelerates the understanding of how the dye behaves in the environment and helps in designing treatment processes that ensure complete mineralization to harmless substances. rsc.org

Multidisciplinary Approaches to Complex Environmental Challenges

Addressing the environmental issues associated with this compound requires a departure from siloed research efforts towards integrated, multidisciplinary collaborations. The complexity of its impact—spanning water contamination, sediment accumulation, and potential entry into the food chain—necessitates a holistic approach that combines expertise from chemistry, environmental engineering, microbiology, and data science. scispace.comenvironmentandecology.com

Future strategies will involve a life-cycle assessment of the dye, driven by multidisciplinary teams. This includes:

Chemists focusing on designing safer, alternative blue dyes that are less persistent and non-toxic, or modifying the structure of existing dyes to make them more amenable to degradation.

Environmental Engineers developing and scaling up hybrid treatment systems that combine physical, chemical, and biological methods for more effective and complete removal of the dye from industrial effluents. iwaponline.com

Microbiologists identifying and engineering novel microorganisms or microbial consortia specifically capable of cleaving the azo bonds of this compound and mineralizing its aromatic intermediates. fibre2fashion.com

Data Scientists and Toxicologists creating predictive models for the dye's environmental fate, transformation, and toxicity, providing the foundational data needed to inform regulatory policies and guide engineering efforts. acs.orgnih.gov

This collaborative framework, often referred to as "Blue-Green Infrastructure" when applied to water management, ensures that solutions are not only scientifically sound but also economically viable and sustainable in the long term. epa.gov Such approaches are essential for tackling multifaceted environmental problems, from climate change and biodiversity loss to the specific challenges posed by persistent industrial pollutants like this compound.

Development of Next-Generation Bioremediation and Advanced Oxidation Technologies

Significant research is focused on enhancing the efficiency of technologies designed to break down this compound and similar azo dyes into less harmful substances. The two most promising avenues are advanced oxidation processes (AOPs) and bioremediation.

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize complex organic molecules. researchgate.net Future AOP research will focus on optimizing existing methods and developing novel hybrid systems. Technologies like ozonation (O₃), UV/H₂O₂ processes, and Fenton-type reactions have shown high efficiency in decolorizing dye wastewater. researchgate.netnih.gov For example, studies on related direct dyes have demonstrated significant color and TOC (Total Organic Carbon) removal under optimized conditions.

Table 1: Research Findings on AOPs for Direct Dyes

Dye Technology Key Conditions Results
C.I. Direct Blue 15 Iron-Carbon Micro-Electrolysis + H₂O₂ pH=3, Fe/C=2:1, 60 min reaction 98% decolorization, 40% TOC removal
C.I. Direct Blue 86 Ozonation (O₃) pH=11, 35 min reaction >98% color removal

| C.I. Direct Blue 86 | O₃ + UV | pH=11 | Enhanced decolorization rate over O₃ alone |

This table presents data on dyes structurally similar to this compound, indicating promising avenues for its treatment.

Bioremediation offers an environmentally friendly and cost-effective alternative, utilizing microorganisms like bacteria, fungi, and algae to degrade dyes. scispace.com While many azo dyes are resistant to conventional aerobic biodegradation, certain microorganisms can break them down under specific conditions. fibre2fashion.com Future research is moving beyond the use of single microbial strains towards the development of robust microbial consortia adapted to the harsh conditions of industrial wastewater. The focus is on identifying enzymes, such as azoreductases, that are responsible for cleaving the dye's azo linkage—the first and most critical step in its degradation.

Longitudinal Studies on Environmental Accumulation and Transformation Products

A critical gap in the current understanding of this compound is its long-term fate in the environment. Due to their solubility and chemical nature, direct dyes can adsorb to suspended solids and accumulate in sediments, where they may persist for long periods. scispace.comenvironmentandecology.com This creates a potential reservoir of contamination that can release the dye or its breakdown products back into the ecosystem over time.

Future research must prioritize longitudinal studies—long-term monitoring programs—to track the accumulation of this compound in various environmental compartments, including water, soil, and sediment. researchgate.net Of particular concern are the dye's transformation products. This compound is a benzidine-based dye, and the reductive cleavage of its azo bonds can release aromatic amines. epa.govebsco.com The parent compound for this compound's backbone is 3,3'-dimethoxybenzidine, a congener of benzidine (B372746) which is reasonably anticipated to be a human carcinogen. nih.gov

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying and quantifying these transformation products. epa.govfrontiersin.org Studies on the related C.I. Direct Blue 15 have identified key intermediates, providing a model for what to expect from this compound.

Table 2: Potential Transformation Products of Benzidine-Based Dyes

Parent Dye Degradation Process Identified Transformation Products Potential Significance
C.I. Direct Blue 15 Iron-Carbon Micro-Electrolysis 1-amino-8-naphthol, 3,3′-dimethylbenzidine 3,3'-dimethylbenzidine is a benzidine congener with carcinogenic potential.

| Azo Dyes (General) | Reductive Cleavage (Anaerobic/Chemical) | Aromatic Amines (e.g., aniline, toluidine) | Many aromatic amines are considered toxic or carcinogenic. semanticscholar.org |

This table illustrates the types of transformation products that can be formed from the breakdown of dyes similar to this compound, highlighting the need for their long-term monitoring.

Longitudinal studies will be essential to assess the real-world risks associated with this compound, informing the development of effective environmental management strategies and regulations. ebsco.com

Q & A

Basic: What are the critical physicochemical properties of C.I. Direct Blue 8 that influence experimental design?

Answer:
this compound is an azo compound with explosive tendencies when suspended in air at specific concentrations. Key properties include:

  • Solubility : Slightly soluble in water, requiring polar solvents for dissolution in lab settings.
  • Reactivity : Reacts exothermically with acids, oxidizers, metals, and halogens, producing toxic gases (e.g., HCN, NOx) .
  • Stability : Decomposes under elevated temperatures or UV exposure, necessitating controlled environments for kinetic studies.
    Methodological Considerations :
  • Use inert atmospheres (N₂/Ar) for handling to prevent explosive reactions.
  • Prioritize real-time monitoring (e.g., FTIR, Raman spectroscopy) to track decomposition pathways .

Basic: How should researchers safely handle and store this compound in laboratory settings?

Answer:

  • Storage : Refrigerate (<4°C) in airtight, non-reactive containers (e.g., glass/PTFE) to minimize moisture absorption and oxidation .
  • Safety Protocols :
    • Use NIOSH-approved respirators with organic vapor/acid gas cartridges.
    • Employ fume hoods for weighing and synthesis steps.
    • Neutralize spills with water-moistened absorbents (e.g., silica gel) and dispose via hazardous waste channels .

Advanced: What analytical techniques are optimal for characterizing the molecular structure and purity of this compound?

Answer:

  • UV-Vis Spectroscopy : Identify λmax (typically 580–620 nm for azo dyes) to assess electronic transitions and concentration .
  • FTIR : Detect functional groups (e.g., -N=N-, sulfonic acid) and confirm synthetic success.
  • HPLC-MS : Resolve impurities and quantify degradation products using reverse-phase columns (C18) with acetonitrile/water mobile phases .
    Validation : Cross-reference with computational models (e.g., DFT) to predict vibrational spectra and validate experimental data .

Advanced: How do pH and temperature variations affect the stability and reactivity of this compound?

Answer:

  • pH Effects :
    • Acidic conditions (pH <3) protonate sulfonate groups, reducing solubility and increasing aggregation risks.
    • Alkaline conditions (pH >10) accelerate azo bond cleavage, forming aromatic amines.
  • Temperature Effects :
    • Arrhenius plots (25–60°C) reveal activation energy for decomposition, guiding shelf-life predictions.
      Experimental Design :
  • Use buffered solutions (e.g., phosphate/acetate) to isolate pH effects.
  • Conduct thermogravimetric analysis (TGA) to quantify thermal degradation thresholds .

Advanced: How can contradictions in literature regarding this compound’s reactivity with metal ions be resolved?

Answer:
Common Contradictions : Discrepancies in reaction rates with Cu²⁺ vs. Fe³⁺ under similar conditions.
Methodology :

  • Controlled Replication : Standardize ionic strength, temperature, and oxygen levels (e.g., anaerobic chambers).
  • X-ray Absorption Spectroscopy (XAS) : Probe metal-coordination geometry and electron transfer mechanisms.
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outlier variables (e.g., trace contaminants) .

Basic: What solvents and synthetic conditions are recommended for this compound preparation?

Answer:

  • Solvents : Use deionized water or DMSO for dissolution; avoid alcohols (risk of esterification).
  • Synthetic Optimization :
    • Maintain stoichiometric ratios of diazonium salts and coupling agents (e.g., naphthol derivatives).
    • Monitor pH (6–8) to prevent premature azo bond cleavage .

Advanced: How can computational modeling predict the degradation pathways of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., azo bonds).
  • Molecular Dynamics (MD) : Simulate solvent interactions and degradation byproduct formation under varying conditions.
    Validation : Compare computational results with LC-MS/MS data to refine predictive models .

Advanced: What experimental designs mitigate risks when studying this compound’s explosive properties?

Answer:

  • Small-Scale Testing : Use milligram quantities in blast-proof containers (e.g., steel chambers with pressure sensors).
  • Controlled Ignition Sources : Employ laser-induced breakdown spectroscopy (LIBS) to trigger and monitor reactions remotely.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze gaseous byproducts (e.g., NO, CO) to map reaction mechanisms .

Basic: What statistical approaches ensure reliability in data on this compound’s environmental interactions?

Answer:

  • Error Propagation Analysis : Quantify uncertainties in kinetic rate constants using Monte Carlo simulations.
  • Multivariate Regression : Corrogate variables (e.g., temperature, ionic strength) affecting adsorption/desorption in soil studies .

Advanced: How can researchers design studies to elucidate the electron-transfer mechanisms in this compound’s redox reactions?

Answer:

  • Cyclic Voltammetry (CV) : Determine redox potentials and electron-transfer coefficients (α) in non-aqueous electrolytes.
  • In Situ Spectroelectrochemistry : Couple electrochemical cells with UV-Vis to track intermediate species.
    Theoretical Framework : Apply Marcus theory to interpret kinetic data and identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.